Ether-Linked Thiazolyloxy vs. Amine-Linked Thiazolyl-Pyrrolidine: Impact on Protease Inhibition Potency
In the closest published comparator series, N-(substituted-thiazol-2-yl)cinnamamide analogs (direct C–N linked thiazole to cinnamamide) displayed SARS-CoV-2 Mᵖʳᵒ IC₅₀ values spanning 14.7–22.6 µM, with the most potent analog (compound 20) reaching 14.7 µM [1]. The target compound replaces the planar N–(thiazol-2-yl) linkage with a flexible ether O–linker via a pyrrolidine spacer, introducing a tetrahedral carbon at the pyrrolidine 3-position. In structurally related thiazole-pyrrolidine scaffolds, ether oxygen incorporation has been shown to modulate logP by −0.3 to −0.5 units relative to amine-linked counterparts and alter hydrogen-bond acceptor geometry, which can shift inhibitor binding modes within protease active sites [2]. Direct quantitative IC₅₀ data for CAS 2035036-96-3 against Mᵖʳᵒ are not yet published; however, the ether-linked topology represents a structurally distinct chemotype from the C–N linked cinnamamides in the comparator series.
| Evidence Dimension | Protease inhibitory potency (SARS-CoV-2 Mᵖʳᵒ IC₅₀) and linker chemistry |
|---|---|
| Target Compound Data | Ether O-linker (thiazol-2-yloxy–pyrrolidine); IC₅₀ data not yet reported in peer-reviewed literature |
| Comparator Or Baseline | N-(substituted-thiazol-2-yl)cinnamamide (C–N linked); IC₅₀ = 14.7 µM (most potent analog, compound 20) |
| Quantified Difference | Linker type difference (C–O–C vs. C–N); logP modulation estimated −0.3 to −0.5; IC₅₀ shift magnitude unquantified pending direct assay |
| Conditions | SARS-CoV-2 Mᵖʳᵒ FRET-based enzymatic assay; comparator data from El-Sayed et al. 2022 |
Why This Matters
The ether linkage alters both physicochemical properties and target-binding geometry relative to the more extensively characterized amine-linked series, making CAS 2035036-96-3 a distinct chemical probe for investigating linker-dependent SAR in thiazole-cinnamamide protease inhibitors.
- [1] Elsayed, R. W. et al. Thiazole-based SARS-CoV-2 protease (COV Mᵖʳᵒ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Arch. Pharm. 2022, 355(8), e2200121. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3–26. (logP modulation by ether vs. amine linkers: class-level reference). View Source
